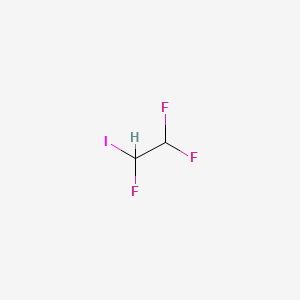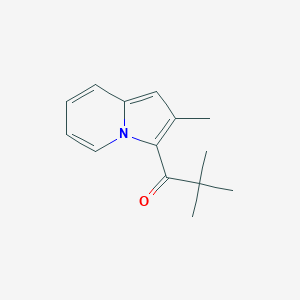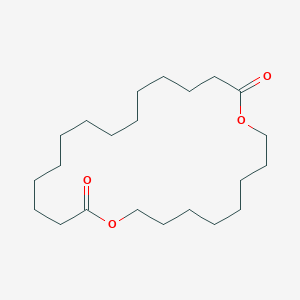
1,10-Dioxacyclotetracosane-11,24-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,10-Dioxacyclotetracosane-11,24-dione is a chemical compound with the molecular formula C₂₂H₄₀O₄ It is a member of the dioxacyclotetracosane family, characterized by its unique cyclic structure containing two oxygen atoms and two ketone groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,10-Dioxacyclotetracosane-11,24-dione typically involves the cyclization of linear precursors containing the necessary functional groups. One common method includes the reaction of a diol with a diacid chloride under anhydrous conditions to form the cyclic ester. The reaction is usually carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid byproduct.
Industrial Production Methods
Industrial production of this compound may involve more scalable processes, such as continuous flow synthesis. This method allows for the efficient production of large quantities of the compound by maintaining optimal reaction conditions and minimizing the formation of byproducts.
Analyse Des Réactions Chimiques
Types of Reactions
1,10-Dioxacyclotetracosane-11,24-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where one of the oxygen atoms is replaced by another nucleophile.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Products may include carboxylic acids or esters.
Reduction: The primary products are diols.
Substitution: The products depend on the nucleophile used, resulting in various substituted derivatives.
Applications De Recherche Scientifique
1,10-Dioxacyclotetracosane-11,24-dione has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: It is used in the production of polymers and as a stabilizer in various chemical processes.
Mécanisme D'action
The mechanism of action of 1,10-Dioxacyclotetracosane-11,24-dione involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other non-covalent interactions with proteins and enzymes, affecting their activity. The pathways involved may include inhibition or activation of enzymatic reactions, depending on the specific context of its use.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,13-Dioxacyclotetracosane-2,14-dione: Another member of the dioxacyclotetracosane family with similar structural features.
1,8-Diazacyclotetradecane-2,9-dione: A related compound with nitrogen atoms in the ring structure.
Propriétés
Numéro CAS |
113404-25-4 |
|---|---|
Formule moléculaire |
C22H40O4 |
Poids moléculaire |
368.5 g/mol |
Nom IUPAC |
1,10-dioxacyclotetracosane-11,24-dione |
InChI |
InChI=1S/C22H40O4/c23-21-17-13-9-5-3-1-2-4-6-10-14-18-22(24)26-20-16-12-8-7-11-15-19-25-21/h1-20H2 |
Clé InChI |
ZPKAMAMTJFSJEG-UHFFFAOYSA-N |
SMILES canonique |
C1CCCCCCC(=O)OCCCCCCCCOC(=O)CCCCC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


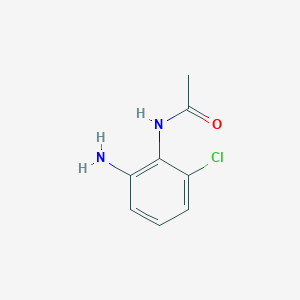
![1-[(Triphenyl-lambda~5~-phosphanylidene)amino]propan-2-one](/img/structure/B14301361.png)
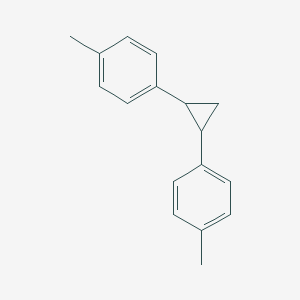
![3,3'-Sulfonylbis[7-(diethylamino)-2H-1-benzopyran-2-one]](/img/structure/B14301380.png)

![Bis[(naphthalen-2-yl)oxy]boranyl](/img/structure/B14301391.png)
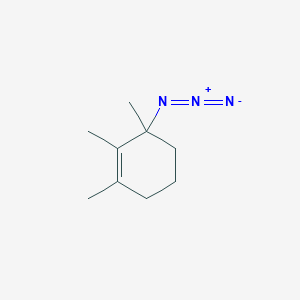

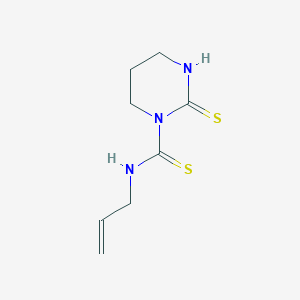
![Phosphonium, [(3-phenoxyphenyl)methyl]triphenyl-, iodide](/img/structure/B14301414.png)
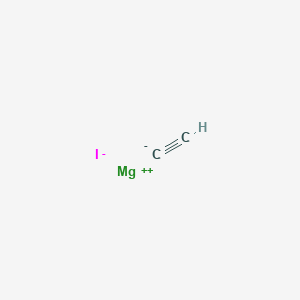
![2-{[2-(Acryloyloxy)propoxy]carbonyl}benzoate](/img/structure/B14301431.png)
